Cas no 325856-64-2 (3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one)
3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one
- 325856-64-2
- SR-01000397911-1
- 3-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]chromen-2-one
- AKOS040693492
- F0110-0241
- 3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one
- SR-01000397911
-
- Inchi: 1S/C19H11F3N2O2S/c20-19(21,22)12-5-7-13(8-6-12)23-18-24-15(10-27-18)14-9-11-3-1-2-4-16(11)26-17(14)25/h1-10H,(H,23,24)
- InChI Key: XXUWNLWTHRSZKH-UHFFFAOYSA-N
- SMILES: S1C=C(C2C(=O)OC3C=CC=CC=3C=2)N=C1NC1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 388.04933326g/mol
- Monoisotopic Mass: 388.04933326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 79.5Ų
3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0110-0241-2μmol |
3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one |
325856-64-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0110-0241-5μmol |
3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one |
325856-64-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0110-0241-1mg |
3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one |
325856-64-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0110-0241-2mg |
3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one |
325856-64-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0110-0241-3mg |
3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one |
325856-64-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0110-0241-4mg |
3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one |
325856-64-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0110-0241-5mg |
3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one |
325856-64-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one
Recent Advances in the Study of 3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one (CAS: 325856-64-2)
The compound 3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one (CAS: 325856-64-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This coumarin-thiazole hybrid has been identified as a potential therapeutic agent, particularly in the areas of oncology and anti-inflammatory research. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic profile, and evaluating its efficacy in various disease models.
One of the most notable findings in recent research is the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it has been shown to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various malignancies. In vitro studies using human cancer cell lines demonstrated that 325856-64-2 induces apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent. Furthermore, the trifluoromethyl group on the phenyl ring enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further development.
In addition to its anticancer properties, recent investigations have explored the anti-inflammatory effects of 325856-64-2. The compound has been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating its potential utility in treating chronic inflammatory diseases. Molecular docking studies suggest that the compound interacts with the active site of COX-2, although further validation is required to confirm this mechanism. These findings highlight the dual therapeutic potential of 325856-64-2, bridging the gap between oncology and immunology research.
Another significant advancement in the study of this compound is the development of novel synthetic routes to improve yield and purity. Researchers have reported a more efficient one-pot synthesis method that reduces the number of steps and minimizes the formation of by-products. This methodological improvement is crucial for scaling up production and facilitating preclinical studies. Additionally, structure-activity relationship (SAR) studies have identified key modifications that enhance the compound's potency and selectivity, paving the way for the design of next-generation derivatives.
Despite these promising developments, challenges remain in the clinical translation of 325856-64-2. Pharmacokinetic studies in animal models have revealed moderate oral bioavailability, necessitating further optimization of its formulation. Toxicity profiles also need to be thoroughly investigated to ensure safety in human trials. Nevertheless, the compound's unique chemical structure and multifaceted biological activities make it a valuable scaffold for drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into clinical development.
In conclusion, recent research on 3-(2-{4-(trifluoromethyl)phenylamino}-1,3-thiazol-4-yl)-2H-chromen-2-one (CAS: 325856-64-2) has provided compelling evidence of its therapeutic potential in both cancer and inflammatory diseases. The compound's ability to modulate critical signaling pathways, coupled with advances in its synthetic accessibility, positions it as a promising candidate for further investigation. Future studies should focus on addressing its pharmacokinetic limitations and expanding its therapeutic applications, ultimately bridging the gap between bench and bedside.
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